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molecular formula C14H20N2O5 B2543971 N1-(2,2-dimethoxyethyl)-N2-(4-methoxybenzyl)oxalamide CAS No. 920197-88-2

N1-(2,2-dimethoxyethyl)-N2-(4-methoxybenzyl)oxalamide

Cat. No. B2543971
M. Wt: 296.323
InChI Key: PPEUTAQTZQWTIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08067420B2

Procedure details

To a mixture of (4-methoxyphenyl)methanamine (9.90 g, 72.2 mmol) in THF (40 mL) was slowly added ethyl 2-chloro-2-oxoacetate (10.84 g, 79 mmol). After stirring the reaction at RT for 15 min, a solution of 2,2-dimethoxyethanamine (9.10 g, 87 mmol) and N,N-diisopropylethylamine (37.8 mL, 217 mmol) in EtOAc (40.0 mL) was added. The reaction was heated at reflux for 18 hours; whereupon, after cooling to RT, saturated NaHCO3 (50 ml) was added and the mixture extracted with EtOAc (50 ml). The EtOAc layer was dried over Na2SO4 and concentrated. The crude product was purified by silica gel chromatography employing a solvent gradient (CH2Cl2 to 5% MeOH/CH2Cl2) to elute N1-(2,2-dimethoxyethyl)-N2-(4-methoxybenzyl)oxalamide (7.50 g, 25.3 mmol, 35.1% yield) as white solid. 1H NMR (400 MHz, chloroform-d) δ ppm 9.07 (1H, s), 7.69 (1H, t, J=5.65 Hz), 7.59 (1 H, d, J=8.78 Hz), 6.74 (1H, d, J=8.78 Hz), 4.46 (1H, t, J=5.40 Hz), 3.79 (2H, s), 3.53 (2H, t), 3.44 (6H, s), 2.23 (6H, d, J=5.27 Hz), 1.37 (6H, s).
Quantity
9.9 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10.84 g
Type
reactant
Reaction Step Two
Quantity
9.1 g
Type
reactant
Reaction Step Three
Quantity
37.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][NH2:10])=[CH:5][CH:4]=1.Cl[C:12](=[O:18])[C:13](OCC)=[O:14].[CH3:19][O:20][CH:21]([O:24][CH3:25])[CH2:22][NH2:23].C(N(CC)C(C)C)(C)C.C([O-])(O)=O.[Na+]>C1COCC1.CCOC(C)=O>[CH3:19][O:20][CH:21]([O:24][CH3:25])[CH2:22][NH:23][C:12](=[O:18])[C:13]([NH:10][CH2:9][C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1)=[O:14] |f:4.5|

Inputs

Step One
Name
Quantity
9.9 g
Type
reactant
Smiles
COC1=CC=C(C=C1)CN
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10.84 g
Type
reactant
Smiles
ClC(C(=O)OCC)=O
Step Three
Name
Quantity
9.1 g
Type
reactant
Smiles
COC(CN)OC
Name
Quantity
37.8 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
40 mL
Type
solvent
Smiles
CCOC(=O)C
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction at RT for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with EtOAc (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The EtOAc layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
COC(CNC(C(=O)NCC1=CC=C(C=C1)OC)=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 25.3 mmol
AMOUNT: MASS 7.5 g
YIELD: PERCENTYIELD 35.1%
YIELD: CALCULATEDPERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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